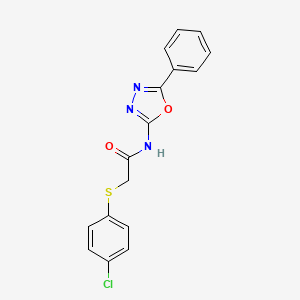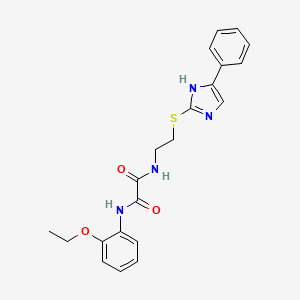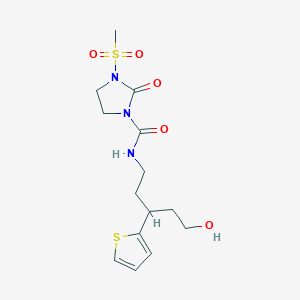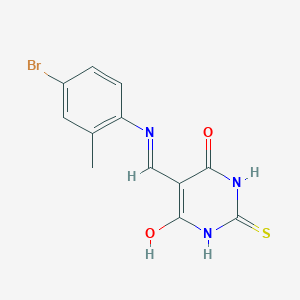![molecular formula C26H26N4O4S B2767489 methyl 4-(2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 1112034-29-3](/img/structure/B2767489.png)
methyl 4-(2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C26H26N4O4S and its molecular weight is 490.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research demonstrates the synthesis and potential applications of heterocyclic compounds similar to the specified molecule. For example, methyl and phenylmethyl derivatives have been prepared and used as reagents for the preparation of various heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-one, highlighting their utility in synthesizing complex heterocyclic structures with potential pharmacological activities (Selič, Grdadolnik, & Stanovnik, 1997).
Radiotracer Synthesis for Herbicidal Studies
Another application area is the synthesis of radiolabeled compounds for environmental and biological studies. For instance, ZJ0273, a herbicidal ingredient, was labeled with tritium and carbon-14 to study its metabolism, mode of action, environmental behavior, and fate, demonstrating the use of complex organic molecules in environmental science and herbicide research (Yang, Ye, & Lu, 2008).
Antifolate and Antitumor Agents
The synthesis of compounds with a pyrrolo[2,3-d]pyrimidine scaffold for use as antitumor agents and inhibitors of key enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) is another significant application. These compounds are designed, synthesized, and evaluated for their potential as antitumor agents, demonstrating the pharmaceutical applications of complex heterocyclic compounds (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Crystal Structure Analysis for Drug Design
The detailed analysis of crystal structures of complex molecules can inform drug design and synthesis strategies. For instance, the synthesis and X-ray crystal structure analysis of certain benzoate derivatives provide insights into molecular conformations and interactions that are crucial for designing molecules with desired biological activities (Moser, Bertolasi, & Vaughan, 2005).
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes in the bacterial menaquinone (mk) biosynthesis pathway .
Mode of Action
The compound’s mode of action involves the formation of an adduct with coenzyme A (CoA), which inhibits the function of the targeted enzyme . This interaction results in the disruption of the enzyme’s normal activity, leading to changes in the biochemical processes it controls.
Biochemical Pathways
The compound affects the bacterial menaquinone (MK) biosynthesis pathway . By inhibiting a key enzyme in this pathway, the compound disrupts the production of menaquinone, a molecule essential for the energy metabolism of bacteria. The downstream effects of this disruption can include impaired bacterial growth and viability.
Pharmacokinetics
Similar compounds are often designed to be highly soluble in water and other polar solvents to improve their bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of bacterial energy metabolism due to the inhibition of menaquinone production . This can lead to the death of the bacteria, making the compound potentially useful as an antibacterial agent.
Propriétés
IUPAC Name |
methyl 4-[[2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-4-14-30-24(32)23-22(20(15-29(23)2)17-8-6-5-7-9-17)28-26(30)35-16-21(31)27-19-12-10-18(11-13-19)25(33)34-3/h5-13,15H,4,14,16H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHQXMHNJJCDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2767407.png)


![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea](/img/structure/B2767412.png)




![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2767420.png)
![(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride](/img/structure/B2767423.png)

![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2767425.png)

![4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2767427.png)
